molecular formula C19H17NO B1392144 4-(4-Propylbenzoyl)isoquinoline CAS No. 1187166-90-0

4-(4-Propylbenzoyl)isoquinoline

Cat. No.: B1392144
CAS No.: 1187166-90-0
M. Wt: 275.3 g/mol
InChI Key: HOEQAWRCUVBPLL-UHFFFAOYSA-N
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Description

4-(4-Propylbenzoyl)isoquinoline is an organic compound with the molecular formula C19H17NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a propyl group attached to a benzoyl moiety, which is further connected to an isoquinoline ring system.

Scientific Research Applications

4-(4-Propylbenzoyl)isoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.

    Material Science: It is used in the development of organic electronic materials and as a building block for functional polymers.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Future Directions

The future directions for research on 4-(4-Propylbenzoyl)isoquinoline and other isoquinoline derivatives could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, their potential biological and pharmaceutical activities could be explored further, which could lead to the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

4-(4-Propylbenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and prolonged activation of apoptotic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and neurotoxicity. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound can also affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of drugs and other compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylbenzoyl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylbenzoyl chloride and isoquinoline.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the Friedel-Crafts acylation reaction, where isoquinoline reacts with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylbenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, isoquinoline, is a simpler structure without the propylbenzoyl group.

    Quinoline: A closely related compound with a similar ring structure but different substitution patterns.

    Benzoylisoquinoline: Another derivative with a benzoyl group attached to the isoquinoline ring.

Uniqueness

4-(4-Propylbenzoyl)isoquinoline is unique due to the presence of the propyl group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural modification may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

isoquinolin-4-yl-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEQAWRCUVBPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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